molecular formula C24H46O2 B13845249 Nervonic acid-D18

Nervonic acid-D18

Cat. No.: B13845249
M. Wt: 384.7 g/mol
InChI Key: GWHCXVQVJPWHRF-PDSVXLRASA-N
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Description

Nervonic acid-D18, also known as cis-tetracos-15-enoic acid, is a very-long-chain monounsaturated fatty acid. It is primarily found in the white matter of mammalian brains and plays a crucial role in brain development and the maintenance of neuronal biosynthesis. This compound is essential for the formation and repair of nerve fibers and the myelin sheath, which insulates nerve cells and enhances the speed of signal transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nervonic acid-D18 can be synthesized through the elongation of oleic acid (18:1 ω-9) via fatty acid elongation cycles. Each cycle adds two carbon units, resulting in the formation of this compound after three cycles. The core enzymes involved in this process are located at the endoplasmic reticulum membrane in the cytoplasm .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms such as Yarrowia lipolytica. These microorganisms are engineered to express heterologous elongases and desaturases, which facilitate the production of this compound. The production yield can be further enhanced by optimizing fermentation conditions and adding auxiliary carbon sources like colleseed oil .

Chemical Reactions Analysis

Types of Reactions: Nervonic acid-D18 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nervonic acid-D18 has a wide range of scientific research applications:

Mechanism of Action

Nervonic acid-D18 exerts its effects by incorporating into the myelin sheath of nerve fibers, enhancing the repair and regeneration of damaged nerve tissues. It combines with sphingosines via amide bonds to form nervonyl sphingolipids, which are essential components of the myelin sheath. This process is crucial for maintaining the integrity and function of the nervous system .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its very-long-chain structure and its specific role in the formation and maintenance of the myelin sheath. Unlike other fatty acids, it is predominantly found in the white matter of the brain and is essential for neurological health .

Properties

Molecular Formula

C24H46O2

Molecular Weight

384.7 g/mol

IUPAC Name

(Z)-16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-octadecadeuteriotetracos-15-enoic acid

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D

InChI Key

GWHCXVQVJPWHRF-PDSVXLRASA-N

Isomeric SMILES

[2H]/C(=C/CCCCCCCCCCCCCC(=O)O)/C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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